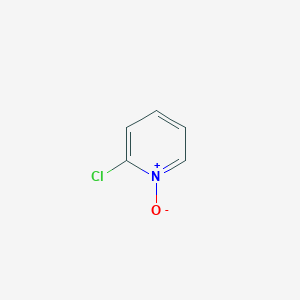
2-Chloropyridine 1-oxide
Cat. No. B183176
Key on ui cas rn:
2402-95-1
M. Wt: 129.54 g/mol
InChI Key: WYSRTEVFLQJJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04587240
Procedure details


2-Chloro-pyridine-1-oxide (10 g) is cooled in an ice bath and treated with concentrated H2SO4 (15 ml), followed by the dropwise addition of a mixture of concentrated H2SO4 (15 ml) and fuming HNO3 (27 ml, s.g. 1.5) over a 70 minute period. The acidic solution is heated in a steam bath for 2.5 hours, then allowed to reach room temperature and poured onto ice water (600 ml), stirring being continued until all the ice has melted. The resultant solid is filtered off and dissolved in hot chloroform, the solution being dried and the solvent evaporated in vacuo to give a yellow solid. The aqueous filtrate obtained after the removal of the original solid is neutralised with saturated aqueous Na2CO3 and extracted continuously with chloroform, the extract being dried and evaporated in vacuo to yield a yellow solid. The two yellow solids are combined and recrystallised from ethanol to give 2-chloro-4-nitro-pyridine-1-oxide as yellow crystals (7.46 g, 56%).




[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N+:3]=1[O-:8].OS(O)(=O)=O.[N+:14]([O-])([OH:16])=[O:15]>>[Cl:1][C:2]1[CH:7]=[C:6]([N+:14]([O-:16])=[O:15])[CH:5]=[CH:4][N+:3]=1[O-:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=[N+](C=CC=C1)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The acidic solution is heated in a steam bath for 2.5 hours
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice water (600 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid is filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in hot chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution being dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous filtrate obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after the removal of the original solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted continuously with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the extract being dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.46 g | |
| YIELD: PERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
